molecular formula C19H22F3N3O2S2 B611484 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea CAS No. 1421584-86-2

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

Cat. No.: B611484
CAS No.: 1421584-86-2
M. Wt: 445.5192
InChI Key: BRAJYEOBULYXEQ-UHFFFAOYSA-N
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Description

Triplin is a copper ion chelator, causing the triple response phenotype by affecting copper ion transport in ethylene signaling from ATX1 to RAN1.

Biological Activity

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea is a synthetic compound derived from thiourea, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent studies and data.

Structure and Properties

The compound features a morpholino group, a thiophenyl moiety, and a trifluoromethoxy phenyl substituent. These structural components contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Thioureas, including the compound of interest, have demonstrated significant antimicrobial properties. Studies indicate that thiourea derivatives can inhibit the growth of various pathogens. For instance:

  • A study reported that certain thiourea derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.25 to 8 μg/mL .
  • The compound's ability to form hydrogen bonds enhances its interaction with microbial targets, leading to effective inhibition.

Anticancer Activity

Thiourea derivatives have shown promise in cancer treatment due to their ability to target specific molecular pathways involved in tumorigenesis:

  • Research has highlighted that compounds similar to our target exhibit IC50 values between 3 to 14 μM against various cancer cell lines, including pancreatic and breast cancer .
  • Mechanistically, these compounds may inhibit angiogenesis and alter cancer cell signaling pathways, making them potential candidates for further development in oncology .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • A derivative synthesized recently demonstrated strong antioxidant activity with an IC50 of 52 µg/mL against ABTS free radicals .
  • The presence of the trifluoromethoxy group may enhance the electron-donating ability of the molecule, contributing to its antioxidant potential.

Case Studies

Several studies have focused on related thiourea compounds, providing insights into their biological efficacy:

  • Antimicrobial Efficacy :
    • A study examined a series of thiourea derivatives against Candida albicans and found significant inhibitory effects, supporting the potential of these compounds in treating fungal infections .
  • Cancer Cell Line Studies :
    • Investigations into phosphonate thiourea derivatives revealed effective responses against human leukemia cell lines with IC50 values as low as 1.50 µM, indicating strong anticancer activity .
  • Mechanistic Insights :
    • Research into the inhibition of tyrosinase by related thiourea compounds revealed that they can decrease melanin biosynthesis in melanocytes, suggesting potential applications in skin-related therapies .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 RangeReference
AntimicrobialStaphylococcus aureus0.25 - 8 μg/mL
Escherichia coli0.25 - 8 μg/mL
AnticancerHuman leukemia cell lines≤ 1.50 μM
Pancreatic cancer cell lines3 - 14 μM
AntioxidantABTS free radicals52 µg/mL

Properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAJYEOBULYXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
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1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 5
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Reactant of Route 6
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

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